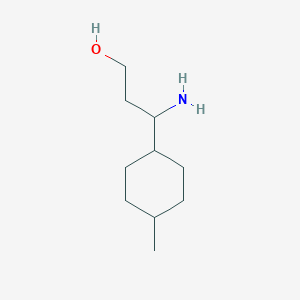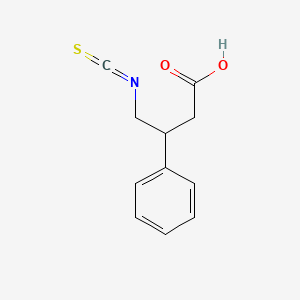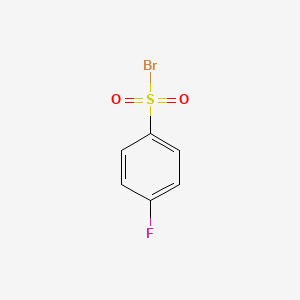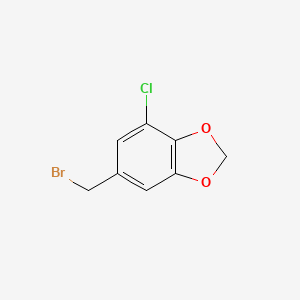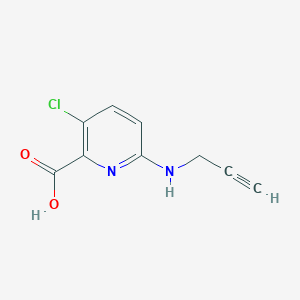
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of picolinic acid, which is known for its role in various biological processes and its use in synthetic chemistry.
Métodos De Preparación
The synthesis of 3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid typically involves the reaction of 3-chloropicolinic acid with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chlorine atom or the alkyne group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a growth regulator in plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of agrochemical products, particularly as a component in herbicides.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid involves its interaction with specific molecular targets. In the context of herbicides, it acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to uncontrolled growth and eventually the death of the target plants. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes .
Comparación Con Compuestos Similares
3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid can be compared with other similar compounds such as:
Picloram: Another picolinic acid derivative used as a herbicide.
Clopyralid: A selective herbicide that targets broadleaf weeds.
Aminopyralid: Known for its effectiveness against invasive plant species.
What sets this compound apart is its unique structure, which provides specific interactions with molecular targets, leading to its distinct mode of action and effectiveness .
Propiedades
Fórmula molecular |
C9H7ClN2O2 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
3-chloro-6-(prop-2-ynylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-5-11-7-4-3-6(10)8(12-7)9(13)14/h1,3-4H,5H2,(H,11,12)(H,13,14) |
Clave InChI |
KJDATBDKMPDKMD-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC1=NC(=C(C=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
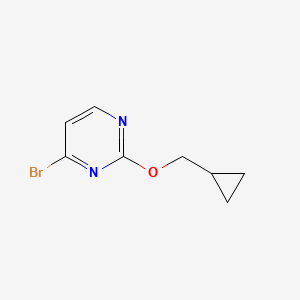
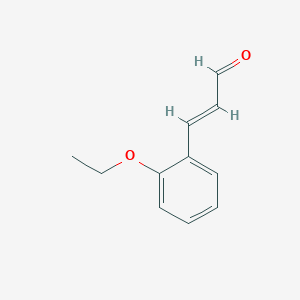
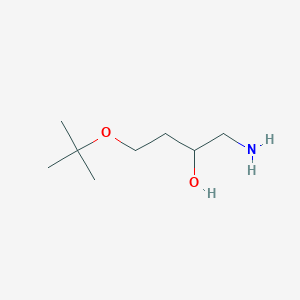

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)
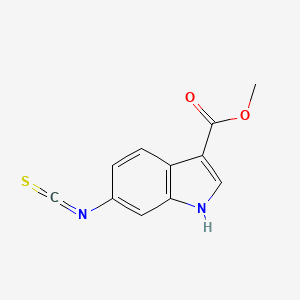
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
